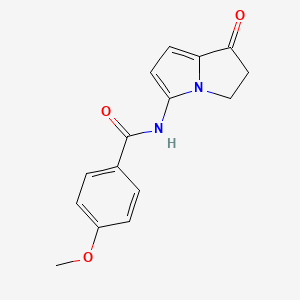
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine ring system fused with a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) or peptide coupling agents (e.g., HATU) in the presence of a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally related to pyrrolizine derivatives.
Uniqueness
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
496030-14-9 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-methoxy-N-(7-oxo-5,6-dihydropyrrolizin-3-yl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-11-4-2-10(3-5-11)15(19)16-14-7-6-12-13(18)8-9-17(12)14/h2-7H,8-9H2,1H3,(H,16,19) |
Clé InChI |
NNXZTGYLACDPSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C3N2CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


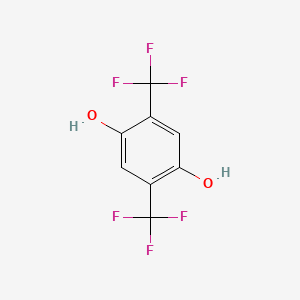


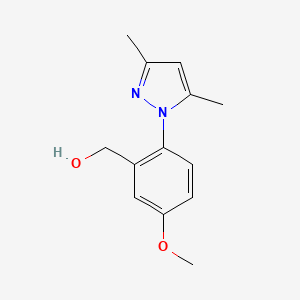
![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
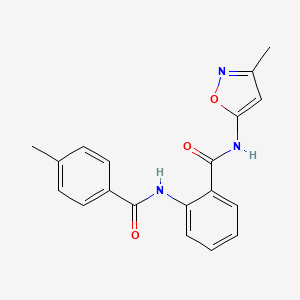
![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
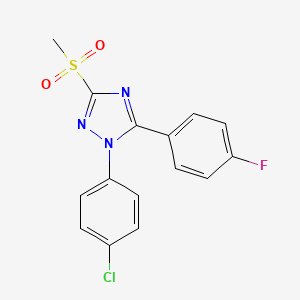
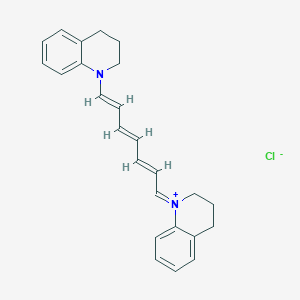
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
